Ethylene disalicylate

Description

Historical Trajectory and Foundational Studies of Ethylene (B1197577) Disalicylate

The synthesis of salicylate (B1505791) esters is a well-established area of organic chemistry. Ethylene disalicylate and its derivatives are typically synthesized through esterification or transesterification reactions. One common method involves the reaction of a salicylic (B10762653) acid precursor, such as methyl salicylate, with a diol like ethylene glycol or a related glycol. daneshyari.comscielo.br For example, the synthesis of the related compound, 1,3-butyl ethylene glycol disalicylate, is achieved through a transesterification reaction of methyl salicylate with the corresponding alcohol at elevated temperatures (e.g., 200 °C) using a catalyst like isopropoxide titanium. daneshyari.comscielo.brpocketdentistry.com The product is then purified, often by vacuum distillation, to remove unreacted reagents. scielo.br

Early studies focused on establishing these fundamental synthesis routes and characterizing the resulting esters. The characterization of these molecules relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR), to confirm the chemical structure. daneshyari.comscielo.brpocketdentistry.com These foundational studies established the chemical basis for producing this compound and its analogues, paving the way for their exploration in more complex applications.

Interdisciplinary Significance and Research Landscape of this compound

The unique properties of this compound have led to its investigation in several scientific and industrial fields, most notably in dental materials and polymer science.

In the field of endodontics, derivatives such as butyl ethylene glycol disalicylate serve as a fundamental component of the resin matrix in experimental root canal sealers. daneshyari.comresearchgate.netresearchgate.netnih.gov These salicylate-based resins are often combined with bioactive materials like Mineral Trioxide Aggregate (MTA) and various forms of calcium phosphate (B84403), such as hydroxyapatite (B223615) (HA) or dibasic calcium phosphate dihydrate (DCPD). researchgate.netnih.gov In these formulations, the disalicylate component is crucial for determining the material's physicochemical properties, including its flowability, working and setting times, solubility, and water absorption. researchgate.netnih.gov Research has shown that the type of salicylate resin and its concentration can influence the handling characteristics and the ultimate performance of the sealer. researchgate.net

In polymer and materials science, this compound is recognized for its role as a corrosion inhibitor, particularly in polymer production. cymitquimica.com It demonstrates the ability to protect metals like copper, zinc, and aluminum from corrosion induced by organic acids and hydroxyl ions. cymitquimica.com Its mechanism involves reacting with oxidizing agents to form an oxidation catalyst, which contributes to the inhibition of corrosion. cymitquimica.com

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

Current research on this compound and its derivatives is heavily concentrated on optimizing their performance in advanced materials, particularly for biomedical applications. A primary frontier is the development of new experimental root canal sealers with enhanced bioactivity and improved physical properties. researchgate.net Studies are actively exploring how different formulations, such as the ratio of the disalicylate resin to MTA or the inclusion of various calcium phosphates, affect the material's ability to release calcium ions and maintain an alkaline pH, which are beneficial for tissue healing. researchgate.netnih.gov Research has demonstrated that experimental sealers containing butyl ethylene glycol disalicylate can achieve satisfactory physicochemical properties suitable for clinical use in endodontics. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

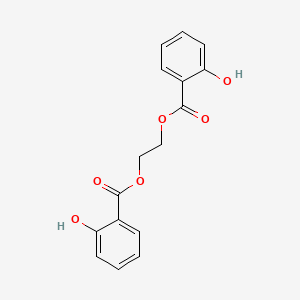

| IUPAC Name | 2-(2-Hydroxybenzoyl)oxyethyl 2-hydroxybenzoate | - |

| Synonyms | Ethylene glycol disalicylate; Salicylic acid, ethylene ester | cymitquimica.com |

| CAS Number | 20210-97-3 | chemeo.com |

| Molecular Formula | C₁₆H₁₄O₆ | cymitquimica.com |

| Molecular Weight | 302.28 g/mol | cymitquimica.com |

| Physical Form | Powder | cymitquimica.com |

| logP (Octanol/Water) | 2.112 (Calculated) | chemeo.com |

| Water Solubility (logS) | -2.70 (Calculated) | chemeo.com |

Table 2: Overview of Research Applications for this compound Derivatives

| Research Area | Application | Key Findings & Objectives | Source |

|---|---|---|---|

| Endodontics | Resin matrix for root canal sealers | Used as a base paste with MTA and calcium phosphates. Influences flow, setting time, and ion release. Research aims to optimize biocompatibility and physical properties. | researchgate.netresearchgate.netnih.gov |

| Polymer Science | Corrosion inhibitor | Protects metals from corrosion by organic acids. Used in polymer production. | cymitquimica.com |

| Organic Synthesis | Chemical Reagent | Serves as a building block for more complex molecules. | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxybenzoyl)oxyethyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c17-13-7-3-1-5-11(13)15(19)21-9-10-22-16(20)12-6-2-4-8-14(12)18/h1-8,17-18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXIVRQIMPXJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOC(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174061 | |

| Record name | Ethylene disalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20210-97-3 | |

| Record name | 1,1′-(1,2-Ethanediyl) bis(2-hydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20210-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene disalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020210973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene disalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE DISALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG4BE4A6U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Pathway Analysis for Ethylene Disalicylate

Esterification Reactions in Ethylene (B1197577) Disalicylate Synthesis

Esterification is a fundamental process in organic chemistry for the formation of esters. In the context of ethylene disalicylate, this involves the reaction of the carboxyl groups of two salicylic (B10762653) acid molecules with the hydroxyl groups of one ethylene glycol molecule.

Direct esterification is a straightforward method for synthesizing this compound. This process involves the reaction of salicylic acid with ethylene glycol, typically at elevated temperatures. An acid catalyst is often employed to protonate the carbonyl group of the salicylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of ethylene glycol.

Table 1: Key Parameters in Direct Esterification of this compound

| Parameter | Description | Typical Condition | Purpose |

|---|---|---|---|

| Reactants | Salicylic Acid, Ethylene Glycol | Stoichiometric or slight excess of glycol | Formation of the ester backbone. |

| Catalyst | Strong acid (e.g., Sulfuric Acid, p-Toluenesulfonic acid) | Catalytic amount | To increase the reaction rate by enhancing carbonyl reactivity. |

| Temperature | Elevated | 150-220 °C | To provide sufficient energy to overcome the activation barrier. |

| Byproduct Removal | Continuous removal of water | Azeotropic distillation or vacuum | To shift the reaction equilibrium towards product formation. |

Transesterification, or alcoholysis, is an alternative route for producing this compound. mdpi.com This process involves the reaction of an existing ester (a precursor) with an alcohol, in this case, ethylene glycol, to exchange the alcohol component of the ester. wikipedia.org A common approach would be to use a simple alkyl salicylate (B1505791), such as methyl salicylate or ethyl salicylate, as the precursor.

The reaction mechanism involves a nucleophilic attack by ethylene glycol on the carbonyl carbon of the alkyl salicylate, leading to a tetrahedral intermediate. wikipedia.org This intermediate can then collapse, eliminating the original alcohol (methanol or ethanol) to form the new ester. As with direct esterification, this reaction is reversible. To achieve a high yield of this compound, the more volatile alcohol byproduct (methanol or ethanol) is continuously removed from the reaction mixture by distillation, which drives the equilibrium toward the desired product. wikipedia.org This strategy is widely applied in industrial settings, most notably in the synthesis of polyesters where dimethyl terephthalate (B1205515) is transesterified with ethylene glycol. wikipedia.org

Table 2: Comparison of Precursors for Transesterification Synthesis

| Precursor | Byproduct | Boiling Point of Byproduct (°C) | Advantage of Removal |

|---|---|---|---|

| Methyl Salicylate | Methanol | 64.7 | High volatility allows for easy removal by distillation, effectively driving the reaction. |

Catalytic Systems in this compound Formation

Catalysts are crucial for making the synthesis of this compound both efficient and economically viable. They function by lowering the activation energy of the reaction, thereby increasing the rate of ester formation. Various catalytic systems, including alkali metal alcoholates and transition metal compounds, are utilized in esterification and transesterification reactions.

Alkali metal alcoholates, also known as alkoxides, are potent basic catalysts used in organic synthesis. google.com Compounds such as sodium methoxide (B1231860) or sodium ethoxide are commonly used. In transesterification, the alkoxide catalyst functions by deprotonating the alcohol reactant (ethylene glycol), making it a more powerful nucleophile. wikipedia.org This enhanced nucleophilicity facilitates a more rapid attack on the electrophilic carbonyl carbon of the precursor ester. masterorganicchemistry.com

The preparation of these catalysts typically involves the direct reaction of an alkali metal, such as sodium, with the corresponding alcohol. google.com While effective, these catalysts are sensitive to water, which can hydrolyze them and reduce their catalytic activity. Therefore, anhydrous (dry) conditions are essential when using alkali metal alcoholates.

A wide array of transition metal compounds are effective catalysts for esterification and transesterification reactions, generally functioning as Lewis acids. Catalysts based on metals such as titanium, tin, zinc, and copper are commonly employed in polyester (B1180765) synthesis and can be applied to the formation of this compound. iaea.org These catalysts activate the carbonyl group of the salicylic acid or its ester derivative, making it more susceptible to nucleophilic attack by ethylene glycol.

Optimizing the performance of a catalytic system is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Several key parameters must be carefully controlled.

Catalyst Loading: The concentration of the catalyst must be optimized. While a higher concentration can increase the reaction rate, it can also lead to unwanted side reactions and add to purification challenges and costs.

Reaction Temperature: Temperature plays a dual role; it increases the reaction rate but can also lead to thermal degradation of reactants or products and potentially decrease catalyst stability. Finding the optimal temperature is a balance between kinetics and selectivity.

Reactant Ratio: Utilizing an excess of one reactant, typically ethylene glycol, can shift the reaction equilibrium to favor the formation of the product, in accordance with Le Chatelier's principle. mdpi.com

Removal of Byproducts: The efficiency of byproduct removal (water in direct esterification, or a low-boiling alcohol in transesterification) is paramount. The use of vacuum or a nitrogen stream can facilitate this process, driving the reaction to completion. googleapis.com

Catalyst Support and Structure: In heterogeneous catalysis, the support material can significantly impact performance. For example, in ethylene polymerization, the fibrous 3D morphology of a silica (B1680970) support was shown to improve reactant diffusion and enhance catalytic performance. rsc.org Similar principles can be applied to designing supported catalysts for esterification to improve activity and ease of separation.

Table 3: Interactive Data on Optimization Parameters for this compound Synthesis

This interactive table allows you to see how different parameters might be adjusted to optimize the synthesis of this compound.

| Parameter | Range/Options | Effect on Yield | Effect on Reaction Rate | Considerations |

| Catalyst Loading (mol%) | 0.1 - 2.0 | Increases to an optimum, then may plateau or decrease | Increases | Higher loading increases cost and potential for side reactions. |

| Temperature (°C) | 140 - 200 | Increases to an optimum, then may decrease due to degradation | Increases | High temperatures can cause discoloration or decomposition. |

| Ethylene Glycol/Salicylic Acid Molar Ratio | 1:2 - 3:2 | Increases with higher glycol ratio | Minor | A large excess of glycol requires recovery and recycling. |

| Pressure | Vacuum - Atmospheric | Higher yield under vacuum | Increases under vacuum due to faster byproduct removal | Requires specialized equipment. |

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound from salicylic acid and ethylene glycol proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism, known as the Fischer-Speier esterification. The reaction can be broken down into the following key steps:

Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of the salicylic acid by the acid catalyst. This initial step is crucial as it activates the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophilic Attack by Ethylene Glycol: The first hydroxyl group of the ethylene glycol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon of the protonated salicylic acid. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is then transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety. This proton transfer is a rapid and reversible process.

Elimination of Water and Formation of the Monoester: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in the formation of a protonated monoester, 2-hydroxyethyl salicylate.

Deprotonation of the Monoester: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the monoester, regenerating the acid catalyst and yielding the ethylene glycol monosalicylate.

Second Esterification: The entire process is then repeated with the second hydroxyl group of the ethylene glycol monosalicylate and a second molecule of salicylic acid. This second esterification follows the same mechanistic steps of protonation, nucleophilic attack, proton transfer, water elimination, and deprotonation, ultimately leading to the formation of the final product, this compound.

Process Optimization and Scale-Up Considerations for this compound Production

The efficient and economical production of this compound on an industrial scale necessitates careful optimization of various process parameters and consideration of scale-up challenges.

Process Optimization:

The optimization of this compound synthesis focuses on maximizing the yield and purity of the product while minimizing reaction time and energy consumption. Key parameters that are typically investigated and optimized include:

Molar Ratio of Reactants: The stoichiometry of the reaction requires a 2:1 molar ratio of salicylic acid to ethylene glycol. However, to shift the equilibrium towards the product side, an excess of ethylene glycol is often employed. The optimal molar ratio is determined experimentally to balance yield with the cost of reactant recovery.

Catalyst Type and Concentration: Various acid catalysts can be used, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like ion-exchange resins. The choice of catalyst depends on factors such as catalytic activity, cost, ease of separation, and potential for corrosion. The concentration of the catalyst is also a critical parameter, as a higher concentration can increase the reaction rate but may also lead to unwanted side reactions and increased purification costs.

Reaction Temperature: The reaction temperature influences the rate of esterification. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote side reactions, such as dehydration of ethylene glycol or decarboxylation of salicylic acid, leading to lower selectivity and product purity.

Reaction Time: The optimal reaction time is the point at which the maximum conversion of reactants to product is achieved without significant formation of byproducts. This is typically determined through kinetic studies.

Method of Water Removal: As water is a byproduct of the esterification, its efficient removal is crucial for driving the reaction to completion. Techniques such as azeotropic distillation with a suitable solvent (e.g., toluene (B28343) or xylene) or the use of a Dean-Stark apparatus are commonly employed in laboratory and industrial settings.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound, showcasing the effect of varying key parameters on the product yield.

| Experiment | Molar Ratio (Salicylic Acid:Ethylene Glycol) | Catalyst Concentration (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1:1.5 | 1 | 120 | 4 | 75 |

| 2 | 1:2.0 | 1 | 120 | 4 | 82 |

| 3 | 1:2.0 | 2 | 120 | 4 | 88 |

| 4 | 1:2.0 | 2 | 140 | 4 | 92 |

| 5 | 1:2.0 | 2 | 140 | 6 | 95 |

Scale-Up Considerations:

Translating a laboratory-scale synthesis of this compound to an industrial production process involves addressing several challenges:

Heat Transfer: Esterification reactions are often endothermic, requiring a continuous supply of heat to maintain the desired reaction temperature. In large reactors, ensuring efficient and uniform heat transfer becomes critical to avoid localized hot or cold spots that could affect reaction kinetics and product quality. The design of the reactor, including the type of heating jacket and agitation system, is crucial.

Mass Transfer: In heterogeneous catalytic systems (e.g., using solid acid catalysts), the rate of reaction can be limited by the diffusion of reactants to the catalyst surface and the diffusion of products away from it. Effective agitation is necessary to overcome mass transfer limitations and ensure that the reaction rate is kinetically controlled.

Reactant and Product Handling: The handling of large quantities of corrosive acids (catalyst) and flammable solvents (for azeotropic distillation) requires specialized equipment and adherence to strict safety protocols.

Purification: On a large scale, the purification of the final product to meet required specifications can be challenging. Techniques such as vacuum distillation, recrystallization, and washing with aqueous solutions to remove unreacted starting materials, catalyst, and byproducts need to be optimized for efficiency and scalability.

Process Control and Automation: To ensure consistent product quality and safe operation, industrial-scale production relies on robust process control systems to monitor and regulate key parameters like temperature, pressure, flow rates, and pH.

Waste Management: The industrial production of this compound generates waste streams, including spent catalyst, wash water, and distillation residues. Environmentally sound and cost-effective methods for the treatment and disposal of these waste streams must be implemented. mdpi.comsphinxsai.commdpi.comrug.nl

Synthetic Modifications and Controlled Derivatization of this compound

The chemical structure of this compound, with its two aromatic rings and ester linkages, offers several avenues for synthetic modification and controlled derivatization to create new molecules with potentially altered or enhanced properties. These modifications can be targeted at the phenolic hydroxyl groups, the aromatic rings, or the ester groups themselves.

Modifications at the Phenolic Hydroxyl Groups:

The free phenolic hydroxyl groups on each salicylic acid moiety are reactive sites for various chemical transformations.

Alkylation and Acylation: The hydroxyl groups can be alkylated using alkyl halides or acylated using acid chlorides or anhydrides to introduce new functional groups. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether derivative. Acylation, for instance with acetic anhydride, would produce an acetylated derivative, altering the molecule's polarity and potential biological activity.

Modifications of the Aromatic Rings:

The benzene (B151609) rings of the salicylate units can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Halogenation, Nitration, and Sulfonation: Under appropriate conditions, the aromatic rings can be halogenated (e.g., with bromine or chlorine), nitrated (with a mixture of nitric and sulfuric acids), or sulfonated (with fuming sulfuric acid). The position of substitution (ortho or para to the hydroxyl and ester groups) will be directed by these existing substituents. Such modifications can significantly impact the electronic properties and reactivity of the molecule.

Modifications Involving the Ester Linkages:

While the ester groups are generally stable, they can be cleaved or transformed under specific conditions.

Transesterification: this compound can undergo transesterification reactions in the presence of another alcohol and a suitable catalyst. This would result in the exchange of the ethylene glycol bridge for a different diol or the formation of two separate salicylate esters of the new alcohol.

Amidation: Reaction with amines can lead to the cleavage of the ester bonds and the formation of the corresponding salicylamides. The reactivity would depend on the nature of the amine and the reaction conditions.

Synthesis of Substituted Derivatives:

A more direct approach to obtaining derivatives of this compound is to start with substituted salicylic acids in the initial synthesis. A wide variety of substituted salicylic acids are commercially available or can be synthesized, bearing functional groups such as halogens, alkyl chains, or nitro groups on the aromatic ring. Using these substituted salicylic acids in the esterification reaction with ethylene glycol would directly yield the corresponding substituted this compound derivatives. This approach allows for a high degree of control over the final structure and properties of the target molecule. nih.govnih.govmdpi.comscispace.comnih.govresearchgate.net

Iii. Advanced Spectroscopic and Analytical Characterization of Ethylene Disalicylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ethylene (B1197577) disalicylate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

Due to the symmetrical nature of ethylene disalicylate, a simplified NMR spectrum is expected. The molecule possesses a plane of symmetry through the center of the ethylene bridge, rendering the two salicylate (B1505791) moieties chemically equivalent. This equivalence means that corresponding protons and carbons on each ring will have identical chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key resonances can be predicted. The ethylene bridge protons (-O-CH₂-CH₂-O-) are expected to produce a single signal, as they are chemically equivalent due to the molecular symmetry. The aromatic protons of the two equivalent salicylate rings will show a complex splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The phenolic hydroxyl (-OH) protons will appear as a distinct singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, only half of the total carbon atoms will show unique signals. Distinct peaks are expected for the carbonyl carbon of the ester, the ethylene bridge carbons, and the unique carbons of the aromatic ring.

As specific experimental data is not widely published, predicted NMR data is presented below to illustrate the expected spectral features. These predictions are generated using computational algorithms that analyze the molecular structure.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethylene Bridge (-CH₂-) | 4.63 | Singlet |

| Aromatic (Position 3) | 7.86 | Doublet of Doublets |

| Aromatic (Position 4) | 7.00 | Doublet of Doublets |

| Aromatic (Position 5) | 7.50 | Doublet of Doublets |

| Aromatic (Position 6) | 6.94 | Doublet of Doublets |

| Phenolic (-OH) | 10.70 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethylene Bridge (-CH₂-) | 64.9 |

| Aromatic (C1 - C-O) | 113.8 |

| Aromatic (C2 - C-OH) | 161.4 |

| Aromatic (C3) | 136.2 |

| Aromatic (C4) | 119.5 |

| Aromatic (C5) | 130.1 |

| Aromatic (C6) | 117.9 |

| Carbonyl (C=O) | 168.8 |

Note: Predicted data is generated from computational models and should be confirmed by experimental analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample of this compound, specific frequencies are absorbed, corresponding to the vibrational energies of its chemical bonds.

The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. Key functional groups include the phenolic hydroxyl group (-OH), the aromatic ring (C=C), the ester carbonyl group (C=O), and the C-O bonds of the ester linkage.

The following table details the expected vibrational frequencies for the primary functional groups in this compound based on established correlation tables.

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1500 - 1700 | Medium, Multiple Bands |

| Ester Carbonyl (C=O) | C=O Stretch | 1715 - 1735 | Strong |

| Ester Linkage | C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₆H₁₄O₆), high-resolution mass spectrometry can be used to determine its exact molecular mass, which is calculated to be 302.0790 g/mol . This precise measurement helps to confirm the elemental composition of the molecule.

When subjected to ionization techniques like Electron Ionization (EI), the this compound molecule will not only be ionized but will also undergo fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. The fragmentation of aromatic esters often follows predictable pathways.

For this compound, the molecular ion peak [M]⁺• would be observed at m/z 302. Key fragmentation pathways would likely involve:

Cleavage of the C-O bond between the carbonyl group and the ethylene bridge oxygen, leading to the formation of a stable benzoyl cation or a related salicylate-derived cation.

Loss of a salicylate group: Fragmentation could result in the loss of one of the salicylate moieties.

Fragmentation of the ethylene bridge: The ethylene linkage itself can fragment.

Based on the fragmentation of similar aromatic esters, a plausible fragmentation pattern for this compound is proposed below.

Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Notes |

|---|---|---|

| 302 | [C₁₆H₁₄O₆]⁺• | Molecular Ion (M⁺•) |

| 164 | [HOC₆H₄COOCH₂CH₂]⁺ | Loss of a salicylate radical |

| 138 | [HOC₆H₄COOH]⁺• | Salicylic (B10762653) acid radical cation, formed via rearrangement |

| 121 | [HOC₆H₄CO]⁺ | Hydroxybenzoyl cation, a key fragment for salicylates |

| 93 | [C₆H₅OH]⁺• | Phenol radical cation, from further fragmentation |

Analysis of these fragments allows for the reconstruction of the original molecular structure, confirming the presence of the two salicylate units linked by an ethylene bridge.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for this non-volatile compound.

A common approach for the analysis of this compound is reverse-phase (RP) HPLC. nmrdb.orguni-koeln.de In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A specific RP-HPLC method for this compound has been described, utilizing a C18 column (a nonpolar stationary phase). nmrdb.orguni-koeln.de The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid to control the pH and ensure good peak shape. nmrdb.orguni-koeln.de For applications where the eluent is directed to a mass spectrometer (LC-MS), volatile acids like formic acid are used instead of phosphoric acid. nmrdb.orguni-koeln.de This method is scalable and can be adapted for preparative separation to isolate impurities. nmrdb.orguni-koeln.de

Gas chromatography (GC) can also be used for purity assessment, particularly for analyzing volatile impurities or if the this compound is derivatized to increase its volatility.

Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid |

| Detection | UV-Vis Detector (aromatic rings provide strong chromophores) |

By integrating the area under the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, the purity of the sample can be accurately quantified.

X-ray Diffraction for Crystalline Structure Determination

The process involves irradiating a single crystal of this compound with a monochromatic X-ray beam. The ordered arrangement of atoms in the crystal diffracts the X-rays, producing a unique diffraction pattern of spots. By measuring the angles and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise coordinates of each atom in the molecule can be determined.

If a suitable single crystal of this compound were analyzed, X-ray diffraction would provide:

Unambiguous structural confirmation: Verifying the connectivity of the atoms.

Conformational details: Determining the torsion angles of the ethylene bridge and the orientation of the salicylate groups.

Intermolecular interactions: Revealing details about hydrogen bonding (e.g., between the phenolic -OH and ester carbonyls of adjacent molecules) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.

As of the latest review, a publicly available crystal structure or Crystallographic Information File (CIF) for this compound has not been identified. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing fundamental data on its solid-state conformation and packing.

Thermal Analysis Methods in this compound Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For this compound, the two most relevant methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram can reveal several important thermal transitions:

Melting Point (Tₘ): A sharp endothermic peak on the DSC curve indicates the melting point of the crystalline solid. The temperature at the peak maximum is taken as the Tₘ, and the sharpness of the peak is an indicator of purity.

Glass Transition (T₉): If the compound can exist in an amorphous state, a step-like change in the heat capacity would indicate the glass transition temperature.

Crystallization (T꜀): An exothermic peak upon cooling from the melt would indicate the temperature at which the compound crystallizes.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA curve provides information about the thermal stability and decomposition profile of this compound. The key data obtained from a TGA analysis includes:

Onset of Decomposition: The temperature at which the compound begins to lose mass, indicating the limit of its thermal stability.

Decomposition Profile: The TGA curve may show single or multiple steps of mass loss, which can provide insights into the decomposition mechanism.

Residual Mass: The amount of mass remaining at the end of the experiment, which would be expected to be near zero for an organic compound that volatilizes or decomposes completely.

Iv. Chemical Reactivity and Derivatization Pathways of Ethylene Disalicylate

Alcoholysis Reactions and Formation of Monoesters

The ester linkages in ethylene (B1197577) disalicylate are susceptible to cleavage by alcohols in a process known as alcoholysis or transesterification. This reaction involves the substitution of the ethylene glycol moiety with another alcohol. The reaction can be catalyzed by either acids or bases.

Mechanism:

Base-Catalyzed Alcoholysis: A strong base deprotonates the incoming alcohol to form a more potent nucleophile, an alkoxide ion. This alkoxide then attacks one of the electrophilic carbonyl carbons of ethylene disalicylate, proceeding through a tetrahedral intermediate. The elimination of the ethylene glycol fragment (as an alkoxide) and subsequent protonation yields a new salicylate (B1505791) ester and ethylene glycol.

Acid-Catalyzed Alcoholysis: An acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbon. Following proton transfers, the ethylene glycol moiety is eliminated as a leaving group, regenerating the acid catalyst and forming the new ester.

The reaction's outcome is heavily influenced by the reaction conditions. Using a large excess of a simple alcohol, such as methanol or ethanol, can drive the equilibrium towards the formation of methyl salicylate or ethyl salicylate, respectively, along with ethylene glycol.

The formation of the monoester, 2-hydroxyethyl salicylate, from this compound is theoretically possible but presents a significant synthetic challenge. Achieving selective mono-alcoholysis requires careful control over the stoichiometry of the reactants, reaction time, and temperature to prevent the reaction from proceeding to the complete substitution of both salicylate groups.

Table 1: Expected Products of this compound Alcoholysis

| Catalyst | Reactant Alcohol (Excess) | Major Products |

|---|---|---|

| Acid (e.g., H₂SO₄) | Methanol (CH₃OH) | Methyl salicylate, Ethylene glycol |

| Base (e.g., NaOCH₃) | Ethanol (CH₃CH₂OH) | Ethyl salicylate, Ethylene glycol |

Hydrolytic Behavior and Chemical Stability Profiles

The stability of this compound is fundamentally limited by the hydrolysis of its two ester bonds. This reaction, which cleaves the molecule into salicylic (B10762653) acid and ethylene glycol, can be catalyzed by acid or base, or occur neutrally, albeit at a much slower rate.

The rate of hydrolysis is highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process is irreversible because the resulting salicylate anion is deprotonated by the base, forming a resonance-stabilized carboxylate that is unreactive towards the alcohol leaving group. epa.gov

Neutral Hydrolysis: In neutral water, hydrolysis proceeds very slowly as water is a weak nucleophile.

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Relative Rate of Hydrolysis | Primary Products |

|---|---|---|

| Strong Acid (pH < 3) | Fast | Salicylic acid, Ethylene glycol |

| Neutral (pH 6-8) | Very Slow | (Negligible decomposition over short periods) |

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The two benzene (B151609) rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are governed by the two substituents on each ring: the hydroxyl (-OH) group and the ester (-O-C=O-R) group.

The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

The ester group is a deactivating group and a meta-director because the electron-withdrawing carbonyl group pulls electron density from the ring.

In a competition between these two effects, the strongly activating hydroxyl group dominates the directing effect. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the hydroxyl group. nih.gov For this compound, the positions C3 and C5 on each salicylic acid moiety are the most likely sites of substitution.

Nucleophilic Substitution: The primary sites for nucleophilic attack on the this compound molecule are the two electrophilic carbonyl carbons of the ester groups. These reactions proceed via a nucleophilic acyl substitution mechanism. researchgate.net A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the most stable leaving group.

Depending on the nucleophile and reaction conditions, two main outcomes are possible:

Attack by a nucleophile (e.g., an amine): This would lead to the cleavage of the ester bond and the formation of a salicylamide and ethylene glycol.

Intramolecular reactions: If a suitable nucleophile is present elsewhere in the molecule or introduced under conditions that favor cyclization, intramolecular reactions could occur, though this is less common for this specific structure.

Polymerization Mechanisms Involving this compound Moieties

The bifunctional nature of this compound's constituent parts, salicylic acid (a hydroxy acid) and ethylene glycol (a diol), suggests its potential as a monomer in polymerization reactions, particularly for the synthesis of polyesters.

Polycondensation: this compound can be envisioned as a protected form of a diol. If subjected to transesterification with a dicarboxylic acid (or its more reactive derivative, such as a diacyl chloride) under polymerization conditions, it could theoretically be incorporated into a polyester (B1180765) chain. A more direct route would involve the polycondensation of salicylic acid with ethylene glycol. However, if this compound itself were to react with a diol, such as 1,4-butanediol, in a transesterification polycondensation, it could lead to the formation of a copolyester containing both this compound and butanediol-disalicylate units. The reaction typically requires high temperatures, vacuum to remove the ethylene glycol byproduct, and a catalyst. nih.gov

Another potential pathway involves the reaction of this compound with itself under forcing conditions, which could lead to a self-condensation polymerization, though this is a less conventional route for polyester synthesis. The synthesis of poly(ethylene oxalate) has been achieved through a catalyst-free transesterification polymerization, suggesting that similar methods could potentially be applied to monomers like this compound.

Exploration of Coordination Chemistry Potential as a Ligand

The structure of this compound contains multiple potential donor atoms—specifically, the oxygen atoms of the two phenolic hydroxyl groups and the two carbonyl groups. This makes it a promising candidate to act as a chelating ligand for various metal ions.

This compound can form stable coordination complexes, or chelates, with a variety of metal ions. The formation of these complexes involves the donation of lone pairs of electrons from the oxygen atoms to the empty orbitals of a central metal ion. The resulting chelate rings, typically five- or six-membered, are thermodynamically more stable than complexes formed with monodentate ligands, an observation known as the chelate effect. The presence of both "hard" donor atoms (hydroxyl and carbonyl oxygens) suggests that this compound would form stable complexes with hard or borderline Lewis acidic metal ions, such as transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) and main group metals (e.g., Al³⁺).

The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal ion. This compound has four potential donor atoms, which could allow for different coordination modes.

Bidentate Coordination: It could coordinate to a metal center using one hydroxyl oxygen and the adjacent carbonyl oxygen from a single salicylate unit, forming a six-membered chelate ring.

Tetradentate Coordination: It could potentially bind to a single metal center using all four donor atoms (two hydroxyl oxygens and two carbonyl oxygens). This would create a macrocyclic-like coordination environment around the metal, likely resulting in a highly stable complex.

Bridging Ligand: The molecule could also act as a bridging ligand, where each salicylate end coordinates to a different metal center, leading to the formation of polynuclear complexes or coordination polymers.

The actual denticity and coordination mode would depend on several factors, including the size and electronic properties of the metal ion, the reaction stoichiometry, and the solvent used. Structural characterization, primarily through single-crystal X-ray diffraction, would be required to definitively determine the coordination geometry and denticity of any metal complexes formed with this compound.

V. Applications in Advanced Materials Science and Industrial Processes

Ethylene (B1197577) Disalicylate as a Corrosion Inhibitor in Polymer Production

Information specifically detailing the role of ethylene disalicylate as a corrosion inhibitor in polymer production is not extensively available in publicly accessible scientific literature. While glycols and other organic compounds are used as corrosion inhibitors in various industrial settings, including cooling systems that may be part of polymer production plants, the direct application and efficacy of this compound for this specific purpose are not well-documented. koreascience.krchemtexltd.comparatene.com Generally, corrosion inhibitors function by adsorbing onto a metal surface to form a protective film. koreascience.krchemtexltd.com

Role as a Reagent and Intermediate in Complex Organic Synthesis

The role of this compound as a specific reagent or key intermediate in complex organic synthesis is not prominently featured in available chemical literature. While ethylene itself is a fundamental building block in organic synthesis, and salicylate (B1505791) derivatives are common, the specific utility of this compound is not broadly established in synthetic methodologies. nih.govetsu.edu Its structure suggests potential as a precursor for more complex molecules, possibly in the synthesis of chelating agents or specialized polymers, but detailed research findings on this topic are limited.

Integration into Polymer Matrices and Composite Materials

The integration of this compound into polymer matrices and composites is an area where its derivatives have found a niche, particularly in specialized applications.

The modification of polymer performance through the incorporation of this compound is not a widely documented practice. However, the principles of polymer modification often involve introducing additives that can alter physical properties. For instance, the copolymerization of ethylene with various monomers like acrylic acid or vinyl acetate (B1210297) is a common strategy to modify properties such as crystallinity, density, and adhesion. researchgate.netnih.govmdpi.com While not directly involving this compound, this illustrates how ethylene-based structures are used to tailor polymer performance. The salicylate group in this compound could theoretically influence properties like UV stability or thermal resistance, but specific studies are scarce.

While ethylene copolymers like ethylene vinyl acetate (EVA) are extensively used in adhesive and coating formulations due to their flexibility and adhesive properties, specific formulations based on this compound are not well-documented in the available literature. specialchem.comspecialchem.comgoogle.com Ethylene copolymers are valued for their compatibility with numerous additives and their ability to adhere to a variety of substrates. specialchem.com The potential for this compound to be used as a component in specialized coatings or adhesives, perhaps as a cross-linking agent or to enhance specific properties, remains a subject for further research.

Material Science Contributions to Dental Sealers

One of the most significant and well-researched applications of this compound derivatives is in the field of dental materials, specifically as a component in root canal sealers.

Derivatives of this compound, such as 1,3-butyl ethylene glycol disalicylate, serve as a foundational resin component in the formulation of certain dental root canal sealers. pocketdentistry.comscielo.brnih.govscielo.br These sealers are typically supplied as a two-part, paste-paste system consisting of a base paste and a catalyst paste, which are mixed in a 1:1 ratio before application. pocketdentistry.comnih.gov

The base paste in these formulations commonly contains the salicylate resin (e.g., 40% butyl ethylene glycol disalicylate) mixed with a radiopacifying agent like bismuth oxide (e.g., 60%). pocketdentistry.comnih.gov The salicylate resin component is crucial for determining the physical characteristics of the sealer, such as its rheological properties and handling. scielo.br

The catalyst paste is where significant variation occurs to tailor the sealer's bioactive properties. It often contains Mineral Trioxide Aggregate (MTA), a calcium silicate-based cement known for its biocompatibility and ability to promote biomineralization. scielo.brscielo.br The setting reaction of these sealers is complex, involving the hydration of the calcium silicates in MTA and a chemical reaction between the calcium released from MTA and the salicylate resin, which forms an ionic polymer. researchgate.net

Researchers have investigated various formulations to optimize the physicochemical properties of these sealers, such as their setting time, flow, solubility, and ability to release calcium ions. pocketdentistry.comnih.gov The inclusion of different types and amounts of calcium phosphates, such as hydroxyapatite (B223615) (HA) or dibasic calcium phosphate (B84403) dihydrate (DCPD), in the catalyst paste has been studied to enhance the bioactivity of the material. pocketdentistry.com

Below are examples of experimental formulations for MTA-based root canal sealers using a butyl ethylene glycol disalicylate resin.

| Component | Paste Type | Material | Percentage by Weight (%) |

|---|---|---|---|

| Base Paste | Base | 1,3-Butyl Ethylene Glycol Disalicylate | 40% |

| Bismuth Oxide | 60% | ||

| Catalyst Paste 1 (MTAe) | Catalyst | Mineral Trioxide Aggregate (MTA) | 60% |

| Resimpol 8 (N-ethyl-o,p-toluenesulfonamide) | 39% | ||

| Titanium Dioxide | 1% | ||

| - | - | ||

| Catalyst Paste 2 (MTAe-HA) | Catalyst | Mineral Trioxide Aggregate (MTA) | 40% |

| Hydroxyapatite (HA) | 20% | ||

| Resimpol 8 (N-ethyl-o,p-toluenesulfonamide) | 39% | ||

| Titanium Dioxide | 1% | ||

| Catalyst Paste 3 (MTAe-DCPD) | Catalyst | Mineral Trioxide Aggregate (MTA) | 40% |

| Dibasic Calcium Phosphate Dihydrate (DCPD) | 20% | ||

| Resimpol 8 (N-ethyl-o,p-toluenesulfonamide) | 39% | ||

| Titanium Dioxide | 1% |

These experimental formulations demonstrate the integral role of the salicylate resin in creating a paste that, when mixed with a catalyst, sets into a hard, dimensionally stable material suitable for filling root canals. pocketdentistry.comscielo.br The variation in the catalyst paste composition allows for the fine-tuning of the sealer's biological and physical properties. pocketdentistry.com For example, experimental sealers with a higher proportion of MTA (40-60%) have been shown to release more calcium ions compared to some commercial formulations, which may enhance their biomineralization potential. scielo.brscielo.br

Influence on Material Rheological Properties

The rheological properties of a material, which describe its flow and deformation characteristics, are critical in polymer processing and performance. This compound, as an ester of salicylic (B10762653) acid, can act as a plasticizer or a rheology modifier in polymer melts. The introduction of such molecules can alter the viscoelastic behavior of the polymer matrix.

Plasticizers, typically low molecular weight organic compounds, increase the free volume between polymer chains, which reduces the glass transition temperature (Tg) and the melt viscosity. mdpi.comthejcdp.com This allows for easier processing at lower temperatures and can improve the flexibility of the final product. nih.gov While direct studies on this compound are limited, the effects of similar ester compounds suggest that it would lower the storage modulus (G') and loss modulus (G''), indicating a softer and more viscous material. mdpi.com

The extent of the rheological modification depends on the concentration of this compound, its compatibility with the polymer matrix, and the processing conditions. The table below illustrates the general effects of plasticizers on the rheological properties of a polymer melt.

| Rheological Property | Effect of Plasticizer Addition |

| Melt Viscosity | Decreases |

| Storage Modulus (G') | Decreases |

| Loss Modulus (G'') | Decreases |

| Glass Transition Temp. (Tg) | Decreases |

| Processability | Improves |

This table represents the generalized effects of plasticizers on polymer rheology.

Research on various plasticizers has shown that their effectiveness is linked to their molecular structure and interaction with the polymer chains. mdpi.comthejcdp.com For this compound, the presence of aromatic rings and ester groups would influence its polarity and potential for hydrogen bonding, thereby affecting its compatibility and efficiency as a rheology modifier. msrjournal.com

Interactions with Inorganic Fillers and Polymer Additives

Inorganic fillers are commonly incorporated into polymer composites to enhance mechanical properties, reduce cost, and impart specific functionalities. slideshare.net The effectiveness of these fillers is highly dependent on their dispersion within the polymer matrix and the interfacial adhesion between the filler and the polymer. google.com this compound can play a role in modifying these interactions.

Due to its chemical structure, this compound can act as a coupling agent or a compatibilizer. The salicylate functional groups can potentially interact with the surface of inorganic fillers, such as silica (B1680970) or metal oxides, which often possess hydroxyl groups. slideshare.netnih.gov This interaction can modify the filler surface from hydrophilic to more hydrophobic, improving its dispersion in a non-polar or less polar polymer matrix. google.com Improved dispersion of fillers leads to enhanced mechanical properties and a more homogenous material. slideshare.net

Furthermore, this compound can interact with other polymer additives. Its presence can affect the solubility and distribution of stabilizers, colorants, and other modifiers within the polymer blend. delamine.comradicalpolymers.com The compatibility of this compound with both the polymer matrix and other additives is crucial for achieving a stable and high-performance composite material. The following table summarizes the potential interactions of this compound with common inorganic fillers and polymer additives.

| Component | Potential Interaction with this compound |

| Inorganic Fillers (e.g., Silica, Alumina) | Surface modification via interaction with hydroxyl groups, improving dispersion. |

| Plasticizers | Can act synergistically to modify rheological properties. |

| Stabilizers (e.g., Antioxidants) | May influence the distribution and effectiveness of the stabilizer. |

| Colorants | Can affect the dispersion and final color of the material. |

This table outlines the potential interactions based on the chemical nature of this compound and general principles of polymer composite formulation.

Mechanical and Setting Performance in Dental Material Systems

In the field of dentistry, the performance of restorative materials is critical. Dental composites and cements must possess adequate mechanical strength and predictable setting characteristics. scielo.brnih.gov Salicylate derivatives have been utilized in dental cement formulations, suggesting a role for compounds like this compound. google.comslideshare.netresearchgate.netgoogle.com

A patent for a dental pulp capping and cavity lining composition describes the use of a condensate of an ester of salicylic acid with an aldehyde, which reacts with calcium hydroxide (B78521) to form a hard, rigid mass. google.comgoogle.com Another study on experimental root canal sealers utilized butyl ethylene glycol disalicylate as a component of the base paste, which, when mixed with a catalyst paste containing MTA, formed a cement with satisfactory physicochemical properties. nih.gov These examples indicate that disalicylate esters are involved in the setting reaction of certain dental cements, likely through a chelation reaction with metal ions (e.g., calcium) to form a solid matrix. slideshare.net

The setting time of such cements is a crucial clinical parameter and can be influenced by the specific salicylate ester used. scielo.brrsc.orgmaynoothuniversity.ie For instance, a study on various phenolic derivatives in a dental cement formulation showed that 1,3-butylene glycol disalicylate resulted in a setting time of less than 5 minutes, which is clinically acceptable. google.com

The mechanical properties of dental composites, such as flexural strength and hardness, are influenced by the composition of the resin matrix and the type and loading of inorganic fillers. scielo.brnih.govmdpi.com The inclusion of aromatic esters in the resin matrix can contribute to the rigidity and strength of the cured material. scielo.br While direct data on this compound is not available, the properties of similar aromatic esters suggest it could influence the mechanical performance of the final restoration. scielo.brmdpi.com

The following table presents typical mechanical properties of dental composite resins, which could be influenced by the inclusion of components like this compound.

| Mechanical Property | Typical Value Range for Dental Composites |

| Flexural Strength | 80 - 160 MPa mdpi.com |

| Compressive Strength | 200 - 350 MPa |

| Hardness (Vickers) | 50 - 90 VHN mdpi.com |

| Setting Time | 2 - 5 minutes google.com |

This table provides a general range of properties for dental composites and is not specific to formulations containing this compound.

Catalytic Applications and Co-catalyst Interactions

The salicylate moiety, with its hydroxyl and carboxyl groups, can act as a chelating ligand for various metal ions. ijesi.org This chelating ability allows for the formation of metal-salicylate complexes that can exhibit catalytic activity in a range of chemical reactions. mdpi.comrsc.orgmaynoothuniversity.ieijesi.orgrsc.org this compound, possessing two salicylate units, can function as a bidentate or bridging ligand, forming stable complexes with transition metals.

Research has shown that manganese(II) salicylate complexes can catalyze the disproportionation of hydrogen peroxide. rsc.orgmaynoothuniversity.iersc.org Similarly, zirconium complexes with salicylate ligands have been shown to be effective catalysts for the ring-opening polymerization of ε-caprolactone. mdpi.com These findings suggest that this compound could be a precursor for synthesizing catalytically active metal complexes. The structure of the ligand, including the ethylene bridge, would influence the geometry and electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. acs.org

In the context of ethylene polymerization, chelating ligands play a crucial role in stabilizing the active metal center and influencing the properties of the resulting polymer. acs.orgacs.org While direct use of this compound as a primary catalyst is not widely reported, it could potentially function as a co-catalyst or a ligand in catalyst systems. For instance, in some polymerization processes, electron donors are used to control catalyst activity and polymer properties. nih.gov The ester and hydroxyl groups of this compound could allow it to act as an electron donor, interacting with the catalyst components and influencing the polymerization process.

The interaction of co-catalysts with the main catalyst is a key factor in achieving high catalytic activity and desired polymer characteristics. mdpi.com The potential for this compound to act as a ligand or co-catalyst would depend on its interaction with the specific metal catalyst and other components of the polymerization system.

Vi. Theoretical and Computational Investigations of Ethylene Disalicylate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for predicting the fundamental properties of a molecule. For Ethylene (B1197577) Disalicylate, these calculations would reveal its three-dimensional geometry, bond lengths, and bond angles. Furthermore, they would provide insights into its electronic characteristics.

Key electronic properties that would be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

While basic computed properties for Ethylene Disalicylate are available in databases like PubChem, detailed peer-reviewed studies presenting in-depth quantum chemical analyses could not be located. nih.gov

Reaction Pathway Modeling and Energetic Profiles of Synthetic Routes

This subsection would focus on computationally modeling the chemical reactions used to synthesize this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism. These models calculate the energy of reactants, products, transition states, and intermediates.

Such an analysis would provide:

Activation Energies: The energy barriers that must be overcome for the reaction to proceed, which helps in predicting reaction rates.

Identification of Intermediates: Unstable molecules that may be formed transiently during the reaction.

No computational studies modeling the energetic profiles of synthetic routes for this compound were found in the available literature. Research in this area tends to focus on simpler, more fundamental reactions involving ethylene itself, such as its hydrogenation or dehydrogenation on catalytic surfaces. chemrxiv.orgpsu.edu

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would model a system containing many of these molecules (and potentially a solvent) to observe their collective behavior.

Key insights from MD simulations would include:

Intermolecular Forces: Understanding how this compound molecules interact with each other through forces like hydrogen bonding and van der Waals interactions.

Aggregation Propensity: Predicting whether the molecules tend to clump together (aggregate) in a given environment.

Structural Conformations: Observing how the flexible parts of the molecule move and what shapes (conformers) are most stable.

While MD is a common technique for studying similar molecules like ethylene glycol nih.govresearchgate.netresearchgate.net, no specific MD studies on the intermolecular interactions of this compound have been published.

Structure-Reactivity Relationship Predictions and Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in the chemical structure of compounds with changes in their reactivity or biological activity. researchgate.netmdpi.com A QSAR study for this compound and its derivatives would involve:

Descriptor Calculation: Quantifying various structural, electronic, and physicochemical properties (descriptors) of a series of related molecules.

Model Building: Creating a mathematical equation that links these descriptors to an observed property (e.g., catalytic activity, binding affinity).

Predictive Analysis: Using the model to predict the reactivity of new, unsynthesized derivatives and to establish design principles for optimizing the molecule for a specific purpose.

No QSAR studies or similar predictive models focused on this compound could be identified.

Adsorption and Surface Interaction Simulations in Material Applications

If this compound were to be used in applications involving surfaces, such as coatings, sensors, or catalysts, computational simulations would be employed to understand its behavior at the interface. These simulations, often using DFT or MD, model the interaction between an this compound molecule and a specific material surface (e.g., a metal, metal oxide, or polymer).

These investigations would determine:

Adsorption Energy: The strength with which the molecule binds to the surface.

Binding Geometry: The preferred orientation of the molecule on the surface.

Electronic Changes: How the electronic properties of both the molecule and the surface are altered upon adsorption.

The scientific literature contains numerous examples of adsorption simulations for molecules like ethylene and its derivatives on various surfaces researchgate.netberkeley.edudtu.dk, but no such studies have been performed for this compound.

Vii. Environmental Considerations and Green Chemistry Aspects of Ethylene Disalicylate

Predicted Environmental Fate and Transport Mechanisms

The environmental journey of a chemical compound is dictated by its physical and chemical properties. For ethylene (B1197577) disalicylate, its fate and transport in various environmental compartments—air, water, soil, and sediment—are largely influenced by processes such as hydrolysis, photolysis, and partitioning.

Hydrolysis: The ester linkages in ethylene disalicylate are susceptible to hydrolysis, a chemical reaction with water. This process would be a primary degradation pathway in aqueous environments, breaking the molecule down into ethylene glycol and two molecules of salicylic (B10762653) acid. The rate of hydrolysis is dependent on factors such as pH and temperature.

Atmospheric Fate: While this compound is a solid with low volatility, any portion that enters the atmosphere would likely be subject to reaction with photochemically produced hydroxyl radicals. Drawing parallels with methyl salicylate (B1505791), a related volatile compound, the atmospheric lifetime of gaseous this compound is expected to be relatively short, on the order of days nih.gov. However, due to its low vapor pressure, long-range atmospheric transport is not anticipated to be a significant concern.

Interactive Data Table: Predicted Environmental Fate Parameters

| Environmental Compartment | Primary Transport/Fate Process | Predicted Outcome |

|---|---|---|

| Atmosphere | Reaction with hydroxyl radicals | Short atmospheric half-life |

| Water | Hydrolysis | Degradation to ethylene glycol and salicylic acid |

| Soil | Adsorption and biodegradation | Limited mobility of parent compound; transport of degradation products |

| Sediment | Partitioning and biodegradation | Accumulation in organic-rich sediments followed by slow degradation |

Biodegradation Pathways and Environmental Persistence

The ultimate environmental fate of many organic compounds is determined by their susceptibility to microbial degradation. For this compound, biodegradation is predicted to proceed via the breakdown of its fundamental components.

Biodegradation of Component Moieties:

Ethylene Glycol: This component is known to be readily biodegradable in both aerobic and anaerobic conditions nih.govresearchgate.net. Microorganisms can utilize it as a carbon and energy source, ultimately mineralizing it to carbon dioxide and water nih.govdntb.gov.ua.

Salicylic Acid: As a naturally occurring plant hormone, salicylic acid is also readily biodegradable wikipedia.orgindustrialchemicals.gov.au. Various microbial metabolic pathways exist for the degradation of aromatic compounds like salicylic acid, typically involving ring hydroxylation followed by cleavage mdpi.comnih.govnih.gov.

Predicted Biodegradation Pathway of this compound: The most probable initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bonds by microbial esterases. This would release ethylene glycol and salicylic acid into the environment. Following this initial cleavage, the individual components would be further degraded by distinct microbial populations capable of metabolizing glycols and aromatic acids.

Development of Sustainable Synthesis Approaches

Green chemistry principles provide a framework for designing chemical syntheses that are more environmentally benign. The development of sustainable approaches for the synthesis of this compound would focus on several key areas.

Use of Renewable Feedstocks: A primary goal of green chemistry is the use of renewable resources. Salicylic acid can be derived from renewable plant sources, as it is a natural phytohormone wikipedia.org. Ethylene glycol can also be produced from bio-based feedstocks through processes like the fermentation of sugars nih.govresearchgate.net. Utilizing these bio-derived starting materials would significantly improve the sustainability profile of this compound synthesis.

Catalytic Methods: The traditional synthesis of esters often involves the use of stoichiometric amounts of strong acids, which can lead to waste generation and corrosion issues. Green synthetic routes would favor the use of heterogeneous catalysts that can be easily recovered and reused. Solid acid catalysts, for example, could be employed to facilitate the esterification of salicylic acid with ethylene glycol.

Alternative Reaction Conditions: The use of alternative energy sources, such as microwave or ultrasound irradiation, can often accelerate reaction rates and reduce energy consumption compared to conventional heating. Additionally, exploring solvent-free reaction conditions or the use of greener solvents, such as supercritical fluids, can minimize the environmental impact associated with solvent use and disposal.

Waste Minimization and Resource Efficiency in Production Processes

Atom Economy: The concept of atom economy is a measure of how efficiently a chemical reaction converts reactants into the desired product. The synthesis of this compound via the direct esterification of salicylic acid with ethylene glycol has a high theoretical atom economy, as the only byproduct is water. Maximizing the conversion and selectivity of this reaction is key to achieving high resource efficiency.

Process Intensification: Techniques such as continuous flow chemistry can offer significant advantages over traditional batch processing. Continuous flow reactors can improve heat and mass transfer, leading to better control over reaction conditions, higher yields, and reduced waste. They also allow for smaller reactor volumes and can be more easily integrated into automated and more energy-efficient production systems.

Recycling and Byproduct Valorization: In an ideal green chemical process, any byproducts or unreacted starting materials are recovered and recycled. In the synthesis of this compound, any excess ethylene glycol or salicylic acid could be separated and reused in subsequent batches. The water produced during esterification is a benign byproduct that does not pose a significant disposal challenge.

By focusing on these green chemistry and engineering principles, the production of this compound can be made more sustainable, reducing its environmental footprint from cradle to gate.

Viii. Future Research Directions and Emerging Paradigms for Ethylene Disalicylate

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

Traditional synthesis of ethylene (B1197577) disalicylate typically involves Fischer-Speier esterification, which often requires harsh acid catalysts, high temperatures, and can present challenges in product purification and catalyst separation ma.edu. Future research must focus on developing more efficient, sustainable, and economically viable synthetic routes.

Key areas for investigation include:

Enzymatic Catalysis: The use of lipases as biocatalysts for esterification reactions is a well-established green chemistry approach mdpi.com. Research should be directed towards screening and engineering lipases that exhibit high selectivity and activity for the esterification of salicylic (B10762653) acid with ethylene glycol. Enzymatic processes operate under mild conditions (lower temperature and pressure), minimizing energy consumption and the formation of byproducts mdpi.commdpi.com.

Mechanochemistry: Solvent-free reaction conditions are a cornerstone of green chemistry. Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive chemical reactions, could provide a solventless route to ethylene disalicylate. This approach can lead to cleaner processes, higher yields, and access to novel polymorphic forms of the final product.

| Methodology | Principle | Potential Advantages for this compound Synthesis | Research Focus |

|---|---|---|---|

| Traditional Esterification | Acid-catalyzed reaction of salicylic acid and ethylene glycol at high temperature. ma.edu | Well-established, simple reagents. | Improving catalyst recovery and reducing energy intensity. |